molecular formula C8H8N4O2 B15262557 2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B15262557
M. Wt: 192.17 g/mol
InChI Key: JDABVGKTLFISIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

The synthesis of 2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system . Reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may employ similar synthetic routes but are optimized for higher yields and scalability .

Chemical Reactions Analysis

2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. .

Scientific Research Applications

2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

2-(aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c9-4-5-3-7-10-2-1-6(8(13)14)12(7)11-5/h1-3H,4,9H2,(H,13,14)

InChI Key

JDABVGKTLFISIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)CN)N=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.